molecular formula C17H17Cl2N3OS B2977230 N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride CAS No. 1235034-72-6

N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride

Cat. No.: B2977230
CAS No.: 1235034-72-6
M. Wt: 382.3
InChI Key: NLIXVMTZVNNRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C17H17Cl2N3OS and its molecular weight is 382.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride and its derivatives have been synthesized and characterized, demonstrating a range of biological activities due to their structural features. These compounds have been explored for their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. The synthesis involves various chemical characterizations, including NMR, IR spectroscopy, and mass spectrometry, with some studies also reporting on single crystal X-ray analysis to determine conformational features (Zablotskaya et al., 2013).

Biological Activities

  • Psychotropic and Anti-inflammatory Activities : These compounds demonstrate significant psychotropic and anti-inflammatory activities, with studies highlighting their sedative actions and high anti-inflammatory activity. Their structural and physicochemical characteristics have been correlated with these biological effects (Zablotskaya et al., 2013).

  • Cytotoxic Effects : They exhibit selective cytotoxic effects and nitric oxide (NO) induction ability concerning tumor cell lines, suggesting potential utility in cancer therapy. Some derivatives have also shown antimicrobial action, indicating broad-spectrum biological applications (Zablotskaya et al., 2013).

  • Antibacterial Agents : Certain derivatives have been synthesized targeting antibacterial activity, showing promising results against both Gram-positive and Gram-negative bacteria. These findings underscore the potential of these compounds as novel antibacterial agents (Bhoi et al., 2015).

  • Analgesic, Anthelmintic, and Insecticidal Activities : Some derivatives have been evaluated for their analgesic, anthelmintic, and insecticidal activities, with certain compounds demonstrating effectiveness comparable to standard drugs. This suggests their potential use in pain management and as antiparasitic and insecticidal agents (Mikhailovskii et al., 2018).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS.2ClH/c21-16(12-5-3-4-11-8-9-18-10-13(11)12)20-17-19-14-6-1-2-7-15(14)22-17;;/h1-7,18H,8-10H2,(H,19,20,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIXVMTZVNNRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 1B (8.5 g) in dichloromethane (80 mL) was added 2N HCl in ether (80 mL). The reaction mixture was stirred at room temperature overnight and concentrated under reduced pressure to provide the title compound.
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.